molecular formula C11H14N2O B11056326 2-ethyl-1-(methoxymethyl)-1H-benzimidazole

2-ethyl-1-(methoxymethyl)-1H-benzimidazole

Cat. No.: B11056326
M. Wt: 190.24 g/mol
InChI Key: NXTDEEGJOAAVFT-UHFFFAOYSA-N
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Description

2-Ethyl-1-(methoxymethyl)-1H-benzimidazole is a synthetically modified benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. The benzimidazole scaffold is a privileged pharmacophore in drug development due to its structural resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological macromolecules . This specific derivative, featuring ethyl and methoxymethyl substitutions, is a key intermediate for constructing novel compounds aimed at various therapeutic targets. Benzimidazole derivatives are extensively investigated for their potential as targeted anticancer agents. They exhibit mechanisms of action that include topoisomerase inhibition, DNA intercalation, and function as poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and microtubule inhibitors . The core structure allows for hydrogen bonding, pi-pi stacking, and hydrophobic interactions with enzyme active sites, making it a versatile scaffold for developing precision therapeutics . Beyond oncology, the benzimidazole core is present in compounds with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties . This reagent is intended for use in laboratory research only, specifically for the synthesis and development of new chemical entities for scientific investigation. Applications: • Lead compound optimization in anticancer drug discovery. • Synthesis of novel molecules for biochemical screening. • Intermediate for generating targeted therapy candidates. • Scaffold for developing enzyme inhibitors. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please handle all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethyl-1-(methoxymethyl)benzimidazole

InChI

InChI=1S/C11H14N2O/c1-3-11-12-9-6-4-5-7-10(9)13(11)8-14-2/h4-7H,3,8H2,1-2H3

InChI Key

NXTDEEGJOAAVFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1COC

Origin of Product

United States

Computational and Theoretical Investigations of 2 Ethyl 1 Methoxymethyl 1h Benzimidazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively complex organic molecules like 2-ethyl-1-(methoxymethyl)-1H-benzimidazole.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide optimized structural parameters that are in excellent agreement with experimental data where available. nih.gov

For this compound, the geometry optimization would reveal key bond lengths and angles. Based on studies of analogous N-substituted benzimidazoles, the introduction of the methoxymethyl group at the N1 position is not expected to significantly alter the planarity of the core benzimidazole ring system itself. However, the ethyl group at the C2 position and the methoxymethyl group will have specific orientations relative to the ring.

Conformational analysis is crucial for flexible molecules like this one. The rotation around the C-C bond of the ethyl group and the C-N and O-C bonds of the methoxymethyl group would lead to different conformers with varying energies. The most stable conformer would be the one with the lowest energy, which is typically determined by a balance of steric and electronic effects. For instance, in related N-alkylated benzimidazoles, the alkyl chain often adopts a staggered conformation to minimize steric hindrance. researchgate.net A similar arrangement would be expected for the ethyl and methoxymethyl groups of the title compound.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on analogs) Data presented here is illustrative and based on computational studies of similar N-substituted benzimidazoles.

ParameterPredicted Value
C-N (imidazole ring)~1.38 Å
C=N (imidazole ring)~1.31 Å
N-CH2 (methoxymethyl)~1.47 Å
C-O (methoxymethyl)~1.43 Å
C-C (ethyl group)~1.54 Å
Dihedral Angle (Benzene/Imidazole)< 5°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining a molecule's chemical reactivity and electronic properties. numberanalytics.comyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. numberanalytics.com

In benzimidazole derivatives, the HOMO is typically a π-orbital distributed over the entire benzimidazole ring system, indicating that this is the primary site for electrophilic attack. The LUMO is usually a π*-orbital, also delocalized over the ring, which acts as the site for nucleophilic attack. The introduction of the 2-ethyl and 1-(methoxymethyl) substituents would be expected to influence the energies of these orbitals. The electron-donating nature of the alkyl groups would likely raise the energy of the HOMO, making the molecule more susceptible to oxidation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogs) Values are illustrative and derived from DFT calculations on similar benzimidazole derivatives.

OrbitalEnergy (eV)Spatial Distribution
HOMO~ -6.0 to -6.5Delocalized π-orbital over the benzimidazole ring
LUMO~ -1.0 to -1.5Delocalized π*-orbital over the benzimidazole ring
HOMO-LUMO Gap~ 4.5 to 5.0-

Natural Bonding Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. academicjournals.org It transforms the canonical delocalized molecular orbitals into localized orbitals that are more aligned with the familiar concepts of bonding, lone pairs, and antibonding orbitals.

Theoretical vibrational frequency calculations are instrumental in assigning the various vibrational modes observed in experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy. Although there might be a systematic overestimation of the frequencies, this can often be corrected by applying a scaling factor.

For the parent compound, 2-ethyl-1H-benzimidazole, DFT calculations have been performed to assign its vibrational spectra. oup.com The characteristic vibrational modes include N-H stretching, C-H stretching of the aromatic ring and the ethyl group, as well as various ring breathing and deformation modes. For this compound, the N-H stretching vibration would be absent and new vibrational modes corresponding to the C-O-C stretching and CH2 bending of the methoxymethyl group would appear. The calculated frequencies for these new modes would be crucial for the interpretation of its experimental IR and Raman spectra.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (based on analogs) Frequencies are illustrative and based on characteristic group frequencies and DFT calculations on similar structures.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch (ethyl & methoxymethyl)2850 - 3000
C=N Stretch (imidazole)1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-O-C Stretch (methoxymethyl)1050 - 1150
CH2 Bending (methoxymethyl)1400 - 1450

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.govnih.gov This allows for a theoretical prediction and interpretation of the electronic transitions occurring within the molecule upon absorption of light.

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV region. The primary transitions would be of the π → π* type, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). The calculated wavelengths of maximum absorption (λmax) for benzimidazole derivatives are generally in good agreement with experimental data. nih.gov The presence of the ethyl and methoxymethyl substituents would be expected to cause a slight red shift (bathochromic shift) in the absorption bands compared to the unsubstituted benzimidazole, due to their electron-donating character which tends to decrease the HOMO-LUMO gap.

Quantum Chemical Calculations in Solution Phase

The properties of a molecule can be significantly influenced by its environment, particularly in the solution phase. Computational models can account for solvent effects, either implicitly by treating the solvent as a continuous medium (e.g., the Polarizable Continuum Model, PCM) or explicitly by including individual solvent molecules in the calculation.

For this compound, performing quantum chemical calculations in different solvents would be important to understand how its properties, such as conformational equilibrium, electronic spectra, and dipole moment, change with the polarity of the medium. For instance, polar solvents are known to stabilize polar conformers and can influence the energies of the frontier molecular orbitals. acs.orgcapes.gov.br Theoretical studies on other benzimidazole derivatives have shown that increasing solvent polarity can lead to shifts in the absorption and fluorescence spectra. acs.org A similar behavior would be anticipated for this compound, where its dipole moment would interact with the reaction field of the solvent, leading to changes in its electronic structure and properties compared to the gas phase.

Polarizable Continuum Model (PCM) Applications for Solvent Effects

The Polarizable Continuum Model (PCM) is a widely used computational method to study the effects of a solvent on a solute molecule without explicitly representing the solvent molecules. This approach models the solvent as a continuous dielectric medium, which polarizes in response to the charge distribution of the solute. This polarization, in turn, creates a reaction field that interacts with the solute, affecting its energy, geometry, and properties.

For this compound, PCM can be applied to understand how its properties change in different solvent environments. For instance, the model can predict the stabilization of the molecule in polar versus non-polar solvents. This is particularly important for understanding reaction kinetics and equilibria in solution. The integral equation formalism variant of PCM (IEF-PCM) is a commonly employed version of this model.

Theoretical studies on similar benzimidazole derivatives have demonstrated the utility of PCM in elucidating solvent effects. For example, calculations on NH-benzimidazoles have shown that considering the solvent environment, such as dimethyl sulfoxide (B87167) (DMSO), through a continuum model leads to a better agreement between calculated and experimental properties like NMR chemical shifts. beilstein-journals.org

Table 1: Representative Solvation Free Energies (kcal/mol) of a Benzimidazole Derivative in Various Solvents Calculated Using PCM

SolventDielectric Constant (ε)Solvation Free Energy (ΔGsolv)
n-Hexane1.88-2.5
Chloroform (B151607)4.81-5.8
Tetrahydrofuran (THF)7.58-7.2
Dichloromethane (DCM)8.93-7.9
Acetone20.7-9.5
Ethanol24.55-10.1
Acetonitrile36.64-11.3
Dimethyl Sulfoxide (DMSO)46.68-12.0
Water78.39-13.5

Note: The data in this table is illustrative for a generic benzimidazole structure and not specific to this compound, as direct experimental or computational data for this specific compound was not found in the searched literature.

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions

The Gauge-Invariant Atomic Orbital (GIAO) method is a robust quantum chemical approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. This method is often used in conjunction with Density Functional Theory (DFT) to provide accurate theoretical spectra that can aid in the structural elucidation of molecules.

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the theoretically predicted spectrum with the experimentally obtained one, a definitive assignment of the resonances to specific atoms in the molecule can be achieved. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Studies on various benzimidazole derivatives have successfully employed the GIAO method to assign their NMR spectra. For instance, theoretical calculations on NH-benzimidazoles have been shown to be in good agreement with experimental solution and solid-state NMR data. beilstein-journals.org Similarly, GIAO calculations have been used to determine the ¹H-NMR chemical shifts for other substituted benzimidazoles.

Table 2: Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzimidazole

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2151.2150.8
C4120.4120.1
C5122.3122.0
C6122.3122.0
C7109.5109.2
C3a143.7143.4
C7a136.9136.5

Note: The data in this table is representative for a substituted benzimidazole and is intended to illustrate the accuracy of the GIAO method. It is not specific to this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a molecule, including its conformational changes and interactions with its environment.

For this compound, MD simulations can be employed to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. Furthermore, if this molecule is studied for its potential interaction with a biological target, such as a protein, MD simulations can be used to investigate the stability of the protein-ligand complex, the nature of the intermolecular interactions, and the dynamics of the binding process.

In the context of other benzimidazole derivatives, MD simulations have been instrumental in understanding their mechanism of action. For example, simulations have been used to study the stability of benzimidazole analogs within the binding pocket of viral enzymes, confirming the nature of hydrogen bonding and other interactions that are crucial for their activity. nih.gov These studies often analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the system over the simulation time.

Table 3: Key Parameters from a Molecular Dynamics Simulation of a Benzimidazole Derivative Bound to a Protein

ParameterAverage ValueInterpretation
RMSD of Ligand1.5 ÅIndicates the stability of the ligand's position within the binding site.
RMSD of Protein Backbone2.0 ÅShows the overall stability of the protein structure during the simulation.
Number of Hydrogen Bonds2-3Quantifies a key intermolecular interaction between the ligand and the protein.
Binding Free Energy-8.5 kcal/molEstimates the strength of the interaction between the ligand and the protein.

Note: This table provides typical data obtained from an MD simulation of a benzimidazole derivative interacting with a protein. The values are illustrative and not specific to this compound.

Chemical Reactivity and Derivatization Strategies for 2 Ethyl 1 Methoxymethyl 1h Benzimidazole

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the benzimidazole (B57391) scaffold is susceptible to electrophilic aromatic substitution, with the regioselectivity being influenced by the electronic nature of the fused imidazole (B134444) ring and its substituents. In the case of 2-ethyl-1-(methoxymethyl)-1H-benzimidazole, both the N-methoxymethyl and the C-ethyl groups are electron-donating, thus activating the benzene ring towards electrophilic attack. Theoretical studies and experimental evidence on analogous benzimidazole derivatives suggest that substitution will preferentially occur at the 5- and 6-positions, which are electronically enriched.

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, of benzimidazoles provides valuable intermediates for further functionalization, such as cross-coupling reactions. The bromination of 2-amino-1-methyl(ethyl)benzimidazole has been shown to yield a mixture of mono-bromo substituted compounds, with the bromine atom being incorporated at the 5- and 6-positions, which are the most reactive sites for electrophilic substitution. orientjchem.org Under more stringent conditions, di- and tri-brominated products can be obtained. orientjchem.org

For this compound, direct bromination using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride or chloroform (B151607) is expected to yield a mixture of 5-bromo- and 6-bromo-2-ethyl-1-(methoxymethyl)-1H-benzimidazole. The precise ratio of these isomers would depend on the subtle interplay of steric and electronic effects of the substituents. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution.

Table 1: Predicted Products of Bromination of this compound

ReagentProduct(s)Predicted Position of Substitution
N-Bromosuccinimide (NBS)5-Bromo-2-ethyl-1-(methoxymethyl)-1H-benzimidazole5-position
6-Bromo-2-ethyl-1-(methoxymethyl)-1H-benzimidazole6-position

Nitration Reactions

Nitration of the benzimidazole ring introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for a wide array of chemical transformations. The nitration of 2-amino-l-methyl benzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid at low temperatures results in a mixture of 5- and 6-nitro derivatives. orientjchem.org Using a higher molar ratio of the nitrating agent can lead to the formation of dinitro products. orientjchem.org

Similarly, the nitration of this compound with a mixture of nitric acid and sulfuric acid is anticipated to yield a mixture of the 5-nitro and 6-nitro isomers. The reaction conditions, such as temperature and concentration of the acids, would need to be carefully controlled to avoid over-nitration and potential side reactions.

Table 2: Predicted Products of Nitration of this compound

ReagentProduct(s)Predicted Position of Substitution
HNO₃/H₂SO₄2-ethyl-1-(methoxymethyl)-5-nitro-1H-benzimidazole5-position
2-ethyl-1-(methoxymethyl)-6-nitro-1H-benzimidazole6-position

Reactions at the Benzimidazole Imidazole Nitrogen Atoms

The imidazole portion of the benzimidazole ring contains two nitrogen atoms, N1 and N3. In this compound, the N1 position is already substituted. The reactivity of the remaining N3 nitrogen and the N1-methoxymethyl group are key considerations for derivatization.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the N3 nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. N-alkylation of the N3 position would result in the formation of a quaternary benzimidazolium salt. This quaternization can be achieved by reacting the parent compound with an alkyl halide, such as methyl iodide, often under pressure.

N-acylation at the N3 position is also a plausible transformation. This would involve the reaction with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. However, the stability of the N-methoxymethyl group under these conditions needs to be considered, as some acylating conditions might lead to its cleavage.

Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group at the N1 position serves as a protecting group for the imidazole nitrogen. Its reactivity is primarily associated with its cleavage to regenerate the N-H functionality. This deprotection is a crucial step in many synthetic sequences, allowing for further modifications at the N1 position.

Cleavage of the MOM group can be accomplished under various conditions, including acidic hydrolysis or treatment with Lewis acids. For instance, bismuth trichloride (B1173362) (BiCl₃) has been reported for the cleavage of MOM-ethers and esters. The choice of deprotection reagent should be made carefully to ensure compatibility with other functional groups present in the molecule. The removal of the MOM group from this compound would yield 2-ethyl-1H-benzimidazole.

Transformations of the 2-Ethyl Substituent

The ethyl group at the 2-position of the benzimidazole ring is another site for potential chemical modification. The carbon atom attached directly to the benzimidazole ring is a benzylic-type position, which enhances its reactivity.

One of the primary transformations of the 2-ethyl group is its oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid, yielding 1-(methoxymethyl)-1H-benzimidazole-2-carboxylic acid. This reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon.

Furthermore, the benzylic protons of the ethyl group may be susceptible to radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a 2-(1-bromoethyl) derivative, which can then serve as a precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at this position.

Table 3: Potential Transformations of the 2-Ethyl Substituent

Reaction TypeReagent(s)Product
OxidationKMnO₄ or H₂CrO₄1-(methoxymethyl)-1H-benzimidazole-2-carboxylic acid
Radical BrominationNBS, radical initiator2-(1-bromoethyl)-1-(methoxymethyl)-1H-benzimidazole

Oxidation Reactions of the Ethyl Chain

The activated methylene (B1212753) group of the 2-ethyl substituent is a prime target for oxidation. Depending on the oxidant and reaction conditions, this can yield either the corresponding ketone or carboxylic acid. These transformations provide a synthetic route to valuable 2-acyl and 2-carboxy benzimidazole derivatives, which are important intermediates in medicinal chemistry.

Mild oxidation can convert the ethyl group to an acetyl group, forming 2-acetyl-1-(methoxymethyl)-1H-benzimidazole. More vigorous oxidation can lead to the cleavage of the ethyl group's C-C bond, resulting in the formation of 1-(methoxymethyl)-1H-benzimidazole-2-carboxylic acid. The choice of oxidizing agent is critical for controlling the reaction outcome. While specific studies on this compound are not extensively documented, the reactivity can be inferred from general knowledge of the oxidation of 2-alkylbenzimidazoles.

Table 1: Potential Oxidation Reactions of the 2-Ethyl Chain

Oxidizing Agent Potential Product Reaction Conditions
Selenium Dioxide (SeO₂) 2-acetyl-1-(methoxymethyl)-1H-benzimidazole Inert solvent, heat
Potassium Permanganate (KMnO₄) 1-(methoxymethyl)-1H-benzimidazole-2-carboxylic acid Basic or acidic medium, heat

Selective Functionalization of the Ethyl Moiety

The acidity of the α-protons on the ethyl group allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion at the carbon adjacent to the benzimidazole ring. This carbanion serves as a powerful intermediate for forming new carbon-carbon bonds, enabling a wide range of selective functionalization reactions.

This strategy allows for the introduction of various electrophilic moieties onto the ethyl chain, significantly increasing the molecular complexity and providing access to a diverse library of derivatives. This C2-functionalization is a key method for derivatizing the benzimidazole core. nih.gov

Table 2: Hypothetical Selective Functionalization Strategies

Reagent Class Specific Reagent Example Potential Product Structure
Deprotonation n-Butyllithium (n-BuLi) 2-(1-lithioethyl)-1-(methoxymethyl)-1H-benzimidazole
Alkylation Benzyl bromide 2-(1-phenylpropyl)-1-(methoxymethyl)-1H-benzimidazole
Aldol Addition Benzaldehyde 2-(1-hydroxy-1-phenylpropyl)-1-(methoxymethyl)-1H-benzimidazole

| Acylation | Acetyl chloride | 2-(1-oxopropyl)-1-(methoxymethyl)-1H-benzimidazole |

Cyclization and Ring-Opening Reactions Involving the Benzimidazole System

While the benzimidazole ring is an aromatic and generally stable system, it can participate in both cyclization and ring-opening reactions under specific conditions, leading to the formation of more complex fused heterocyclic systems or multifunctional aromatic compounds.

Cyclization Reactions:

Annulation reactions can be employed to construct additional rings fused to the benzimidazole core. These reactions often involve bifunctional reagents that react with two sites on the benzimidazole molecule. For instance, a common strategy involves the reaction of a 2-substituted benzimidazole bearing a nucleophilic group with a reagent containing two electrophilic sites. In the case of this compound, the ethyl group could first be functionalized to introduce a reactive handle, which can then undergo intramolecular cyclization. For example, conversion of the ethyl group to a β-keto group could allow for condensation with the N1-nitrogen (after deprotection of the MOM group) to form a new fused ring. The synthesis of fused systems like thiazolo[3,2-a]benzimidazoles from 2-mercaptobenzimidazoles illustrates a well-established cyclization strategy on the benzimidazole core. nih.govnih.gov

Ring-Opening Reactions:

The imidazole portion of the benzimidazole system can undergo ring-opening, although this typically requires forcing conditions. One documented method involves N-alkylation-induced ring opening. researchgate.net This process is thought to proceed via quaternization of both imidazole nitrogen atoms by an excess of a reactive alkylating agent. This makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack, leading to the cleavage of the N1-C2 or N3-C2 bond. In the context of this compound, treatment with excess methyl iodide could potentially lead to the formation of a quaternized intermediate, which upon reaction with a nucleophile (e.g., hydroxide), could yield a substituted N-(2-aminophenyl)propionamide derivative. Research has shown that during the benzylation of benzimidazole, a ring-opened product can be obtained alongside the expected N-benzylated product. researchgate.net

Table 3: Potential Cyclization and Ring-Opening Pathways

Reaction Type Strategy Reagents/Conditions Potential Outcome
Cyclization Intramolecular annulation via functionalized C2-side chain 1. Functionalization of ethyl group (e.g., to β-keto ester). 2. Deprotection of N1-MOM group. 3. Acid or base-catalyzed cyclization. Fused polycyclic benzimidazole derivative

| Ring-Opening | N-Alkylation induced cleavage | Excess alkyl halide (e.g., CH₃I), followed by nucleophilic workup (e.g., H₂O/OH⁻) | N-(methoxymethyl)-N'-(methyl)-N'-(2-(N-methylpropionamido)phenyl)methanediamine |

Advanced Applications of 2 Ethyl 1 Methoxymethyl 1h Benzimidazole in Non Biological Fields

Applications in Materials Science

The rigid, planar, and electron-rich structure of the benzimidazole (B57391) ring system makes it a valuable building block in the development of advanced materials. Its derivatives are known for their thermal stability, unique optical properties, and ability to self-assemble, leading to applications in polymers, liquid crystals, and organic electronics.

Organic and Inorganic Polymer Chemistry

Liquid Crystal Development

While there is no specific research detailing the use of 2-ethyl-1-(methoxymethyl)-1H-benzimidazole in liquid crystals, other benzimidazole derivatives have been successfully synthesized and investigated for their mesomorphic properties. For instance, a series of compounds, 2-(4-(2-(2,3-difluoro-4-(alkoxy) phenyl)ethynyl)phenyl)-1-methyl-1H-benzimidazole derivatives, have been shown to exhibit enantiotropic nematic mesophases. researchgate.net The key to liquid crystal behavior is molecular shape and polarity. The rigid benzimidazole core provides a stable mesogenic unit. The ethyl and methoxymethyl substituents on the target compound would influence its molecular geometry and dipole moment, which are critical factors in the formation and stability of liquid crystalline phases. researchgate.net Research in this area could potentially lead to new liquid crystal materials with specific birefringence and thermal properties.

Organic Light-Emitting Diode (OLED) Components

Benzimidazole and its derivatives are recognized as excellent photoluminescent materials. researchgate.net Their inherent fluorescence makes them attractive candidates for use in organic light-emitting diodes (OLEDs). semanticscholar.org For example, the compound Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been reported as a blue-emitting material for OLED applications. semanticscholar.orgmdpi.com The photophysical properties, such as absorption and emission wavelengths, are heavily influenced by the substituents on the benzimidazole ring. mdpi.com The ethyl and methoxymethyl groups of this compound would alter the electronic structure of the molecule, thereby tuning its emission color and quantum efficiency. Further research would be necessary to characterize its specific electroluminescent properties and assess its suitability as an emitter or host material in OLED devices.

Role in Corrosion Inhibition Mechanisms

Benzimidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. peacta.orgnottingham.edu.cn Their efficacy stems from the presence of heteroatoms (nitrogen) and the aromatic ring, which act as active centers for adsorption onto metal surfaces, forming a protective barrier against corrosive agents. peacta.orgnih.gov

Adsorption Characteristics on Metal Surfaces

The primary step in corrosion inhibition by benzimidazole compounds is their adsorption onto the metal surface. This process can involve physical adsorption (physisorption) due to electrostatic interactions between the charged metal surface and the protonated inhibitor, and chemical adsorption (chemisorption) involving the sharing of electrons between the nitrogen heteroatoms and the vacant d-orbitals of the metal. peacta.orgcovenantuniversity.edu.ng

The structure of the inhibitor, including its electron density and the presence of substituent groups, plays a crucial role. The ethyl group in this compound is an electron-donating group, which would likely increase the electron density on the benzimidazole ring system, enhancing its ability to coordinate with the metal surface. The methoxymethyl group also influences the molecule's orientation and solubility. The adsorption process of benzimidazole derivatives typically follows established models like the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

Electrochemical Studies of Inhibitory Performance

Electrochemical techniques are standard methods for evaluating the performance of corrosion inhibitors. While specific studies on this compound are not available, research on analogous compounds provides insight into the expected behavior. For instance, studies on compounds like 2-(2-ethyl-1H-benzimidazol-1-yl)acethydrazide (EEBAH) and 2–(chloromethyl)benzimidazole (CMB) have demonstrated significant corrosion inhibition. nottingham.edu.cnresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide information about the resistance of the protective film. In the presence of an effective benzimidazole inhibitor, the charge transfer resistance (Rct) typically increases significantly, while the double-layer capacitance (Cdl) decreases. This indicates the formation of a protective adsorbed layer that hinders the corrosion process. nottingham.edu.cnresearchgate.netelectrochemsci.org

The table below illustrates typical data obtained from electrochemical studies for a benzimidazole derivative, demonstrating how inhibition efficiency is measured.

Table 1: Illustrative Electrochemical Data for a Benzimidazole Derivative Corrosion Inhibitor This table presents example data based on studies of various benzimidazole derivatives to illustrate typical research findings. It does not represent experimental data for this compound.

Inhibitor Concentration (ppm)Corrosion Current Density (Icorr) (μA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Inhibition Efficiency (η%)
0 (Blank)55050-
508035085.5
1004562091.8
20025110095.5

Correlation with Quantum Chemical Parameters

Quantum chemical calculations have emerged as a powerful tool in the field of corrosion inhibition, providing molecular-level insights into the inhibitor-metal interaction mechanism. By calculating various quantum chemical parameters, it is possible to correlate the electronic properties of an inhibitor molecule with its protective performance. For benzimidazole derivatives, including this compound, these parameters offer a theoretical basis for understanding and predicting their inhibition efficiency.

The primary quantum chemical parameters that are often correlated with inhibition efficiency include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN).

The Role of Frontier Molecular Orbitals (EHOMO and ELUMO)

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the adsorption of an inhibitor on a metal surface. The EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond and enhanced inhibition efficiency. Conversely, the ELUMO represents the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance, which also contributes to the formation of a feedback bond, strengthening the interaction between the inhibitor and the metal. d-nb.infonih.govelectrochemsci.org

For instance, studies on benzimidazole and its derivatives have shown a direct correlation between EHOMO and inhibition efficiency. electrochemsci.org Molecules with electron-donating substituents tend to have higher EHOMO values and exhibit better corrosion inhibition. In the case of this compound, the ethyl group at the 2-position is an electron-donating group, which would be expected to increase the EHOMO value compared to the parent benzimidazole, thereby enhancing its electron-donating capability and potential inhibition efficiency. The methoxymethyl group at the 1-position, while having a more complex electronic effect, is also generally considered to be electron-donating, further contributing to a higher EHOMO.

Energy Gap (ΔE) and Molecular Reactivity

The energy gap (ΔE) is an important parameter for predicting the reactivity of an inhibitor molecule. A smaller ΔE value implies that the energy required to remove an electron from the HOMO is low, making the molecule more reactive and facilitating its adsorption on the metal surface. electrochemsci.org Consequently, inhibitors with smaller energy gaps are generally expected to exhibit higher inhibition efficiencies.

Electronegativity (χ) and Global Hardness (η)

Electronegativity (χ) is the measure of the power of an atom or a group of atoms to attract electrons towards itself, while global hardness (η) is a measure of the resistance of an atom to a change in its electronic configuration. In the context of corrosion inhibition, a higher electronegativity and a lower global hardness are desirable for an effective inhibitor.

The following table presents quantum chemical parameters for benzimidazole and some of its derivatives, calculated using Density Functional Theory (DFT), which can be used to infer the properties of this compound.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Theoretical Inhibition Efficiency (%)
Benzimidazole (BI)-6.4567-0.87785.578973.8
2-Methylbenzimidazole (2-CH3-BI)-6.2611-0.79815.463076.3
4-Nitrobenzimidazole (4-NO2-BI)-7.3076-3.10164.206064.075
4-Aminobenzimidazole (4-NH2-BI)-5.7838-0.72955.054381.491

Data sourced from a comparative theoretical study on benzimidazole isomers. The inhibition efficiencies are calculated values. d-nb.info

From the data, it is evident that the introduction of an electron-donating group like a methyl group (in 2-CH3-BI) increases the EHOMO and the theoretical inhibition efficiency compared to the unsubstituted benzimidazole. Conversely, an electron-withdrawing group like a nitro group (in 4-NO2-BI) decreases the EHOMO and the inhibition efficiency. The amino group, being a strong electron donor, significantly increases the EHOMO and the corresponding inhibition efficiency. researchgate.net

Based on these trends, it can be postulated that this compound, with two electron-donating groups, would possess a relatively high EHOMO value and a small energy gap, leading to a high inhibition efficiency.

Fraction of Electrons Transferred (ΔN)

The fraction of electrons transferred (ΔN) from the inhibitor molecule to the metal surface is another parameter that can be calculated to quantify the electron donation process. A positive value of ΔN indicates that the inhibitor molecule has a tendency to donate electrons to the metal surface. The value of ΔN is calculated using the following equation:

ΔN = (χFe - χinh) / [2 * (ηFe + ηinh)]

where χFe and χinh are the absolute electronegativity of iron and the inhibitor molecule, respectively, and ηFe and ηinh are the absolute hardness of iron and the inhibitor molecule. For iron, theoretical values of χFe = 7 eV and ηFe = 0 eV are used.

A higher value of ΔN suggests a greater tendency for electron donation and, consequently, a higher inhibition efficiency. The quantum chemical parameters for some benzimidazole derivatives that influence ΔN are presented below.

CompoundIonization Potential (I) (eV)Electron Affinity (A) (eV)Electronegativity (χ) (eV)Global Hardness (η) (eV)
Benzimidazole (BI)6.45670.87783.66732.7895
2-Methylbenzimidazole (2-CH3-BI)6.26110.79813.52962.7315
4-Nitrobenzimidazole (4-NO2-BI)7.30763.10165.20462.1030
4-Aminobenzimidazole (4-NH2-BI)5.78380.72953.25672.5272

Data derived from theoretical calculations. d-nb.info

The correlation between these quantum chemical parameters and the inhibition efficiency provides a robust theoretical framework for designing and screening new, more effective corrosion inhibitors. For this compound, the collective electronic effects of the ethyl and methoxymethyl groups are expected to result in favorable quantum chemical parameters, suggesting its potential as a highly effective corrosion inhibitor.

Conclusion and Future Research Directions in 2 Ethyl 1 Methoxymethyl 1h Benzimidazole Chemistry

Summary of Current Research Landscape

The field of heterocyclic chemistry has seen significant interest in benzimidazole (B57391) and its derivatives due to their versatile applications. impactfactor.orgresearchgate.netnih.govnih.govresearchgate.net These compounds form the core structure of several pharmacologically important molecules. impactfactor.orgnih.govresearchgate.net Research has broadly covered various derivatives, focusing on their synthesis, structural elucidation, and a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govnih.govresearchgate.net However, the specific compound, 2-ethyl-1-(methoxymethyl)-1H-benzimidazole, remains a relatively underexplored entity within this vast chemical family. While general synthetic routes and characterization techniques applicable to N-substituted benzimidazoles are well-documented, dedicated studies detailing the unique chemical properties, advanced characterization, and non-biological applications of this compound are not extensively reported in the current literature. The existing landscape is rich with methodologies that can be applied to this specific molecule, but its distinct potential is yet to be fully unlocked, presenting a fertile ground for future investigation.

Unexplored Synthetic Pathways and Methodological Enhancements

The synthesis of benzimidazole derivatives has traditionally been achieved through the condensation of o-phenylenediamines with carboxylic acids or aldehydes. banglajol.info For N-substituted benzimidazoles like this compound, synthesis typically involves the initial formation of the 2-ethyl-1H-benzimidazole core, followed by N-alkylation. Future research could focus on developing more efficient, sustainable, and high-yield synthetic strategies.

Potential Future Research Areas:

One-Pot Synthesis: Developing a "one-pot" reaction where the o-phenylenediamine, an ethyl-containing precursor (like propionaldehyde or propionic acid), and a methoxymethylating agent are combined in a single step. This would improve atom economy and reduce purification steps.

Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water or ionic liquids), microwave-assisted synthesis, or solid-phase synthesis to reduce reaction times and environmental impact. impactfactor.orgresearchgate.net These green methodologies are being increasingly applied to benzimidazole synthesis. impactfactor.orgresearchgate.net

Catalytic Methods: Exploring novel catalysts, such as copper-catalyzed multi-component reactions, which have shown promise in the synthesis of other substituted benzimidazoles. nih.gov Such methods could offer milder reaction conditions and broader substrate scope.

Flow Chemistry: The application of continuous flow chemistry could enable better control over reaction parameters, leading to higher purity, improved safety, and easier scalability of the synthesis of this compound.

A comparative table of potential synthetic enhancements is presented below.

Methodological EnhancementPotential Advantages
One-Pot Synthesis Increased efficiency, reduced waste, lower cost.
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity. researchgate.net
Catalytic Systems Milder conditions, higher selectivity, potential for asymmetric synthesis.
Flow Chemistry Enhanced safety, scalability, precise process control.

Advancements in Advanced Spectroscopic and Computational Techniques for Comprehensive Elucidation

The structural confirmation of this compound relies on standard spectroscopic techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry. mdpi.com While these methods confirm the basic structure, future research could employ more advanced techniques for a deeper understanding of its molecular properties.

Future Spectroscopic and Computational Directions:

Single-Crystal X-ray Diffraction: Obtaining a single crystal of the compound would allow for unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide detailed insights into the connectivity and spatial relationships of atoms within the molecule.

Computational Modeling (DFT): Density Functional Theory (DFT) studies can be used to predict and correlate experimental data. mdpi.comnih.gov Future work could involve calculating the optimized molecular geometry, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO energy gap). mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility and dynamics of the methoxymethyl group and the ethyl substituent, which are crucial for understanding its interactions with other molecules or materials. mdpi.comnih.govmdpi.com

The table below outlines the potential insights from these advanced techniques.

TechniqueInformation Gained
Single-Crystal X-ray Diffraction Precise 3D molecular structure, crystal packing, intermolecular forces. nih.govresearchgate.net
2D NMR Spectroscopy Unambiguous proton-carbon correlations, detailed structural connectivity. mdpi.com
Density Functional Theory (DFT) Optimized geometry, predicted spectroscopic data, electronic structure, reactivity sites. mdpi.com
Molecular Dynamics (MD) Conformational analysis, molecular flexibility, interaction stability. nih.govmdpi.com

Potential Avenues for Novel Non-Biological Material and Chemical Applications

While much of the research on benzimidazoles has been driven by their medicinal applications, their unique chemical structure makes them suitable candidates for various material science and chemical applications. nih.gov The specific structure of this compound, with its combination of aromatic, heterocyclic, and flexible aliphatic groups, opens up several unexplored avenues.

Potential Application Areas:

Organic Electronics: Benzimidazole derivatives are known to possess fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs). mdpi.com Future studies could explore the photophysical properties (absorption, emission, quantum yield) of this compound to assess its potential as an emitter or host material in OLEDs. mdpi.com

Corrosion Inhibitors: The nitrogen atoms in the benzimidazole ring can coordinate with metal surfaces, making them effective corrosion inhibitors for various metals and alloys. Research could be directed towards evaluating the efficacy of this compound in preventing corrosion in different acidic or saline environments.

Ligands in Coordination Chemistry: The benzimidazole moiety can act as a versatile ligand for a wide range of metal ions. The synthesis of novel metal complexes with this compound as a ligand could lead to new catalysts, magnetic materials, or luminescent sensors.

Polymer Chemistry: The compound could be functionalized to create monomers for the synthesis of novel polymers. These polymers might exhibit interesting thermal, mechanical, or electronic properties due to the incorporation of the rigid and stable benzimidazole core.

Q & A

Q. What are the common synthetic routes for 2-ethyl-1-(methoxymethyl)-1H-benzimidazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. Key methods include:

  • Phillips Method : Reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions (e.g., HCl or polyphosphoric acid) to form the benzimidazole core .
  • Weidenhagen Method : Oxidative cyclization using aldehydes or ketones in the presence of oxidizing agents like nitrobenzene .
  • Hydrazine-mediated routes : Hydrazine hydrate reacts with benzimidazole precursors to introduce hydrazinecarboxamide groups, followed by condensation with aldehydes/ketones .

Q. Critical factors for yield optimization :

  • Solvent choice : Methanol or ethanol for hydrazine reactions ; DMF or toluene for Pd/C-catalyzed reductions .
  • Catalysts : Acidic catalysts (e.g., glacial acetic acid) enhance cyclization efficiency .
  • Temperature : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. Example protocol :

StepReagents/ConditionsPurpose
1o-Phenylenediamine + ethyl glyoxalate (HCl, reflux)Core formation
2Methoxymethyl chloride (NaH, THF)N-substitution
3Recrystallization (EtOH/H₂O)Purification

Q. How is structural characterization performed for this compound derivatives?

A multi-technique approach is essential:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H at ~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns. For example, methoxymethyl protons appear as singlets at δ 3.2–3.5 ppm, while ethyl groups show triplets (δ 1.2–1.4 ppm) .
  • X-ray crystallography : Resolves regiochemistry and conformation. Monoclinic systems (e.g., space group P21/n) with unit cell parameters (e.g., a = 12.7 Å, β = 100.5°) are common .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 217.1 for [M+H]⁺) .

Data interpretation example :
A ¹³C NMR peak at δ 151.9 ppm corresponds to the benzimidazole N=C-N moiety, while δ 50–60 ppm indicates methoxymethyl carbons .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation of benzimidazoles be addressed?

Regioselectivity in N-substitution is influenced by:

  • Steric effects : Bulky groups (e.g., methoxymethyl) favor substitution at the less hindered N1 position .
  • Catalytic systems : TiCp₂Cl₂ enhances selectivity for N-arylmethylation via Lewis acid-mediated activation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for N1-alkylation .

Case study :
In the synthesis of 1-(2,4-dimethylphenylsulfonyl) derivatives, sulfonyl groups direct substitution to N1 due to electronic withdrawal, confirmed by X-ray data .

Q. What conformational insights can X-ray crystallography provide for biological activity prediction?

X-ray analysis reveals:

  • Planarity of the benzimidazole core : Near-planar structures (e.g., dihedral angles <5°) enhance π-stacking with biological targets .
  • Substituent orientation : Methoxymethyl groups adopt gauche conformations to minimize steric clash, as seen in torsion angles (C-O-C-CH₃ ≈ 60°) .
  • Hydrogen bonding : N-H···O/S interactions with protein active sites (e.g., bond lengths ~2.8–3.0 Å) .

Example :
In 1-cyclopropyl-2-ethyl derivatives, the cyclopropyl ring tilts at 101.9° relative to the benzimidazole plane, affecting receptor binding .

Q. How to resolve contradictions in spectroscopic data across studies?

Discrepancies arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₶ shifts proton signals by up to 0.5 ppm .
  • Crystallographic vs. solution data : X-ray structures may show different conformations than NMR due to packing forces .
  • Impurity interference : Use HPLC-MS to detect byproducts (e.g., unreacted o-phenylenediamine) .

Q. Mitigation strategies :

  • Cross-validate using 2D NMR (COSY, HSQC) .
  • Compare experimental data with DFT-calculated spectra .

Q. How do hydrogen-bonding patterns influence crystal packing and solubility?

Hydrogen bonds (HBs) govern supramolecular assembly:

  • Intermolecular HBs : N-H···N/O interactions form dimers or chains, reducing solubility (e.g., HB lengths ~2.9 Å in monoclinic crystals) .
  • Intramolecular HBs : Stabilize specific conformations, as seen in 2-methoxy-6-benzimidazolephenol (O-H···N bond = 2.7 Å) .

Design implications :
Introduce polar groups (e.g., -OH, -NO₂) to modify HB networks and enhance aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.